molecular formula C11H17NO5 B6199318 6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2728567-21-1

6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid

Katalognummer: B6199318
CAS-Nummer: 2728567-21-1
Molekulargewicht: 243.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid (TBOCA) is an organic compound belonging to the class of carboxylic acids. TBOCA is a cyclic compound composed of an oxa-azabicyclic ring system, with a tert-butoxycarbonyl group attached to the carboxyl group. It is a colorless solid at room temperature, with a melting point of 87-89°C and a boiling point of 225-227°C. TBOCA has been studied for its potential applications in the synthesis of other compounds, as well as its potential biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid has been studied for its potential applications in the synthesis of other compounds. This compound can be used as a starting material for the synthesis of a variety of compounds, including amino acids, peptides, and other cyclic compounds. This compound has also been studied for its potential applications as a catalyst in organic reactions.

Wirkmechanismus

6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the body, which can result in a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the body. This can lead to increased alertness, increased mental clarity, improved memory, and improved cognitive performance. This compound has also been found to have anti-inflammatory and analgesic properties, as well as potential anti-cancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, and is therefore readily available for use in experiments. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, this compound can be toxic if ingested in large quantities, and therefore must be handled with care.

Zukünftige Richtungen

In the future, 6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid could be used for a variety of applications, including the development of new drugs and therapies. It could also be used to study the effects of acetylcholine on the body, as well as the effects of other neurotransmitters. Additionally, this compound could be used to study the effects of inflammation and pain on the body, as well as the potential anti-cancer effects of the compound. Finally, this compound could be used to study the potential applications of the compound in the synthesis of other compounds.

Synthesemethoden

6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid can be synthesized through a series of steps involving the reaction of an aldehyde and an alpha-keto ester, followed by a Claisen condensation. The first step involves the reaction of an aldehyde and an alpha-keto ester, which results in the formation of the oxa-azabicyclic ring system. The second step involves the Claisen condensation of the product of the first step with a tert-butoxycarbonyl group, which results in the formation of this compound.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid' involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "3-aminocyclohex-2-enone", "tert-butyl chloroformate", "sodium hydride", "tetrahydrofuran", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate in the presence of sodium hydride and tetrahydrofuran", "Addition of 3-aminocyclohex-2-enone to the protected amine in the presence of methanol and hydrochloric acid to form the bicyclic ring system", "Deprotection of the tert-butyl group with sodium hydroxide in water to reveal the carboxylic acid group" ] }

2728567-21-1

Molekularformel

C11H17NO5

Molekulargewicht

243.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.